molecular formula C13H18N2O B1438364 2-(4-Ethylpiperazin-1-yl)benzaldehyde CAS No. 865203-79-8

2-(4-Ethylpiperazin-1-yl)benzaldehyde

Cat. No. B1438364
CAS RN: 865203-79-8
M. Wt: 218.29 g/mol
InChI Key: PCAHVXDDADHPLQ-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)benzaldehyde is a chemical compound with the CAS Number 865203-79-8 . It has a molecular weight of 218.3 and its IUPAC name is 2-(4-ethyl-1-piperazinyl)benzaldehyde . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for 2-(4-Ethylpiperazin-1-yl)benzaldehyde is 1S/C13H18N2O/c1-2-14-7-9-15(10-8-14)13-6-4-3-5-12(13)11-16/h3-6,11H,2,7-10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-(4-Ethylpiperazin-1-yl)benzaldehyde is an oil with a melting point of 95-97°C .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

2-(4-Ethylpiperazin-1-yl)benzaldehyde, as a derivative of benzaldehyde, plays a crucial role in the synthesis of various compounds. Benzaldehydes are key building blocks in synthetic organic chemistry, extensively used for creating natural products and pharmaceutical drugs. A notable application includes their use in the synthesis of anticonvulsant agents. For instance, certain benzaldehyde derivatives have demonstrated promising anticonvulsant activity, highlighting their potential in pharmaceutical drug development (Çakir et al., 1999).

Catalysis and Chemical Reactions

Benzaldehyde derivatives, including 2-(4-Ethylpiperazin-1-yl)benzaldehyde, are involved in various catalytic processes. These processes are significant in the production of pharmaceuticals such as calcium channel blockers and other intermediates with medical applications. The use of alkaline carbons as catalysts in the condensation of benzaldehydes with other compounds is a key example of this application (Perozo-Rondón et al., 2006).

Fluorescent Probes and Biochemical Applications

Benzaldehyde derivatives have been used in designing fluorescent probes for biochemical applications. For instance, certain benzaldehyde compounds have been developed as ratiometric fluorescent probes for amino acids like cysteine and homocysteine. These probes can be crucial in quantitative biochemical analysis and diagnostics (Lin et al., 2008).

Bioproduction and Environmental Applications

In the field of biotechnology, benzaldehyde derivatives are explored for their role in bioproduction processes. For example, the bioproduction of benzaldehyde, a related compound, using yeast strains like Pichia pastoris, has been studied. This bioproduction is particularly relevant in the flavor industry, offering environmentally friendly and consumer-preferred alternatives to chemical synthesis methods (Craig & Daugulis, 2013).

Antimicrobial and Antioxidant Research

Recent studies have also explored benzaldehyde derivatives for their antimicrobial and antioxidant properties. Novel benzoxazole compounds, which include structures derived from benzaldehydes, have shown promising results against specific bacterial strains, besides displaying significant antioxidant activities. These findings point to potential applications in medical and healthcare products (Temiz-Arpaci et al., 2021).

Safety and Hazards

The compound has been classified as dangerous, with hazard statements including H302, H315, H318, and H335 . These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-14-7-9-15(10-8-14)13-6-4-3-5-12(13)11-16/h3-6,11H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAHVXDDADHPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654305
Record name 2-(4-Ethylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

865203-79-8
Record name 2-(4-Ethyl-1-piperazinyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865203-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Ethylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-ethylpiperazin-1-yl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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